molecular formula C23H18FNO4S B2997601 (4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114655-43-4

(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2997601
CAS No.: 1114655-43-4
M. Wt: 423.46
InChI Key: ZRDCUFFMPODFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a high-purity chemical reagent designed for research applications. This compound belongs to the class of 1,4-benzothiazine 1,1-dioxide derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The molecular structure incorporates key functional groups, including an ethoxyphenyl and a fluorophenyl substituent, which are known to influence the compound's physicochemical properties and interactions with biological targets. Similar 1,4-benzothiazine derivatives have demonstrated significant potential in scientific research, particularly in the development of antibacterial agents. Some analogues function as inhibitors of bacterial peptide deformylase (PDF), a key enzyme essential for bacterial protein synthesis and biofilm formation . The structural features of this compound suggest it is a valuable candidate for investigating novel mechanisms of action against pathogenic bacteria, including Staphylococcus aureus . Furthermore, compounds based on the 1,2-benzothiazine 1,1-dioxide moiety (a related structural isomer) are well-documented for their potent anti-inflammatory activity . These derivatives often exhibit their effects through the inhibition of cyclooxygenase-2 (COX-2), microsomal prostaglandin E2 synthase-1 (mPGES-1), and other pro-inflammatory mediators . While the primary research applications for this specific compound are in antimicrobial and anti-inflammatory agent discovery, its complex structure also makes it a useful intermediate for further synthetic exploration in organic and medicinal chemistry. This product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-2-29-19-13-7-16(8-14-19)23(26)22-15-25(18-11-9-17(24)10-12-18)20-5-3-4-6-21(20)30(22,27)28/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCUFFMPODFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114652-07-1) is a novel benzothiazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The molecular structure and properties of the compound are crucial for understanding its biological activity. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC23H20FNO4S
Molecular Weight441.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes and receptors. The presence of the dioxido group and the fluorophenyl moiety suggests potential interactions that could modulate biological pathways.

Antibacterial Properties

Research indicates that the compound exhibits significant antibacterial activity against various strains of bacteria. A study conducted to evaluate its efficacy showed the following results:

Bacterial StrainZone of Inhibition (mm)
Bacillus subtilis24
Staphylococcus aureus22
Escherichia coli21
Salmonella typhi20

These findings suggest that the compound may be more effective than traditional antibiotics in certain cases, highlighting its potential as an antibacterial agent.

Antifungal Activity

In addition to antibacterial effects, preliminary studies have indicated antifungal properties against common fungal pathogens. The compound was tested against Candida albicans, showing notable inhibition at concentrations as low as 50 µg/mL.

Case Studies

Several case studies have explored the biological activity of benzothiazine derivatives, revealing insights into their therapeutic potential:

  • Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of various benzothiazine derivatives, including the target compound. Results indicated superior performance against Gram-positive bacteria compared to conventional treatments.
  • Anticancer Research : A study focused on a related benzothiazine derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that modifications to the benzothiazine structure can enhance anticancer efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzothiazine derivatives. The presence of specific functional groups, such as the ethoxy and fluorophenyl groups, significantly influences the compound's interaction with biological targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s 4-fluorophenyl group reduces molecular weight compared to bulkier substituents like 4-butylphenyl () or 4-benzyloxyphenyl () .
  • Chlorine in ’s analog increases molecular weight (471.9 g/mol) compared to the fluorine-substituted target compound .

Fluorine’s electronegativity in the target compound may improve metabolic stability relative to alkyl or benzyloxy substituents .

Physicochemical and Conformational Analysis

Ring Puckering and Conformational Stability

The benzothiazin ring’s puckering, as described by Cremer and Pople (), influences molecular conformation and intermolecular interactions. Substituents like 4-fluorophenyl may induce specific puckering modes (e.g., chair or boat conformations), affecting binding affinity in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Friedel-Crafts Acylation : Use a benzothiazine derivative and 4-ethoxybenzoyl chloride with Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and optimize temperature (80–120°C) and solvent (dichloromethane or nitrobenzene) for higher yields .
  • Sulfonation/Oxidation : Introduce the 1,1-dioxido group to the benzothiazine core using chlorosulfonic acid followed by oxidation with H₂O₂ or KMnO₄ in acidic media .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the target compound.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromaticity (DMSO-d₆ or CDCl₃) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm the 1,1-dioxido configuration (e.g., monoclinic P2₁/c space group, as seen in structurally analogous benzothiazinones) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, m/z ~481.1 for C₂₇H₂₀FNO₄S) .

Q. How does the electronic environment of the 4-ethoxyphenyl group influence reactivity?

  • Mechanistic Insight :

  • The ethoxy group acts as an electron-donating substituent, enhancing electrophilic aromatic substitution (EAS) at the para position. This stabilizes intermediates during functionalization (e.g., halogenation or nitration) .
  • Comparative studies with methoxy or hydroxy analogs show reduced reactivity due to steric hindrance or hydrogen bonding .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Analytical Framework :

  • Dose-Response Reproducibility : Standardize assays (e.g., IC₅₀ measurements in enzyme inhibition) across multiple cell lines (HEK293, HepG2) and control for solvent effects (DMSO ≤0.1%) .
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew activity readings .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to evaluate significance in potency variations between studies .

Q. How can computational modeling predict the compound’s environmental fate and toxicity?

  • In Silico Workflow :

  • QSAR Models : Estimate biodegradation half-life (e.g., EPI Suite) and bioaccumulation potential (logP ~3.2) .
  • Molecular Docking : Screen for off-target interactions (e.g., cytochrome P450 enzymes) using AutoDock Vina and PDB structures .
  • Ecotoxicity : Predict LC₅₀ for aquatic organisms (Daphnia magna) via ECOSAR v2.2 .

Q. What experimental designs mitigate challenges in studying photostability?

  • Protocol Design :

  • Light Exposure Studies : Use UV-Vis spectroscopy (λ = 254–365 nm) to monitor degradation kinetics in methanol/water solutions. Include dark controls .
  • Radical Scavengers : Add antioxidants (e.g., BHT) to distinguish between oxidative vs. hydrolytic degradation pathways .
  • Accelerated Aging : Simulate long-term stability under ICH Q1B guidelines (25°C/60% RH, 40°C/75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.